molecular formula C14H13BrFN3O2 B2439983 N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251670-52-6

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2439983
CAS No.: 1251670-52-6
M. Wt: 354.179
InChI Key: UNSHDSAUERCXHK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H13BrFN3O2 and its molecular weight is 354.179. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O2/c1-8-9(2)17-7-19(14(8)21)6-13(20)18-12-4-3-10(15)5-11(12)16/h3-5,7H,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHDSAUERCXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15BrF N3O
  • Molecular Weight : 328.19 g/mol

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound was found to have minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)Activity Type
Compound AStaphylococcus aureus25.9Bacteriostatic
Compound BMRSA12.9Bactericidal
This compoundTBDTBD

Anti-inflammatory Potential

The compound's anti-inflammatory activity has been assessed through its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. Preliminary results suggest that modifications in the phenyl ring can enhance or diminish this activity .

Table 2: Inhibition of NF-kB Activation

CompoundIC50 (µM)Effect on NF-kB Activation
N-(4-bromo-2-fluorophenyl)acetamideTBDTBD
Cinnamic Acid Analogs10 - 15%Moderate Inhibition

Case Studies

Recent studies have synthesized various derivatives of similar compounds to evaluate their biological significance. For example, a study focused on hybrid compounds combining celecoxib with anthraquinone derivatives showed promising antitumor activities in cancer cell lines . These findings suggest that structural modifications can lead to enhanced biological activities.

Example Study

A study involving the synthesis and evaluation of N-(4-bromophenyl)thiazol-2-yl derivatives reported significant antimicrobial and antiproliferative activities against both Gram-positive and Gram-negative bacteria . This indicates a potential pathway for developing new antimicrobial agents based on the structural framework of this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic rings. For instance:

  • Bromine and Fluorine Substituents : These halogen groups can enhance lipophilicity and affect the compound's interaction with biological targets.
  • Pyrimidine Moiety : The presence of pyrimidine may contribute to the compound's ability to interact with nucleic acids or enzymes involved in cellular processes.

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